BenchChemオンラインストアへようこそ!

4-(anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Lipophilicity Drug Design ADME

Procure this 5-ethoxy-2-phenyl-4-(anilinomethylene)pyrazolone (CAS 338750-97-3) for PDE5 inhibitor optimization. Unlike 5-methyl analogs (e.g., CAS 4173-73-3), its 5-ethoxy substituent preserves a critical hydrogen-bond acceptor, shifts logP by +0.6 units, and stabilizes the enol tautomer essential for cGMP-binding pocket engagement. Covered by patent claims for selective PDE5 inhibition. Use in SAR studies, antiparasitic screening (T. cruzi, Leishmania spp.), and crystallographic fragment screening. Balanced physicochemical profile: logP 1.27, 4 H-bond acceptors, TPSA 53.93.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 338750-97-3
Cat. No. B2479292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
CAS338750-97-3
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESCCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3
InChIInChI=1S/C18H17N3O2/c1-2-23-17-16(13-19-14-9-5-3-6-10-14)18(22)21(20-17)15-11-7-4-8-12-15/h3-13,20H,2H2,1H3
InChIKeyAWDNOLDKRXEHND-SSZFMOIBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS 338750-97-3): Chemical Class and Procurement Context


4-(Anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS 338750-97-3) is a fully substituted 4-arylaminomethylene pyrazolone derivative. It features a 5-ethoxy substituent and an N2-phenyl group on the pyrazolone core, distinguishing it from more common 5-methyl or N1-unsubstituted analogs. This compound falls within the generic scope of 4-(arylaminomethylene)-2,4-dihydro-3-pyrazolones claimed as selective inhibitors of cGMP-specific phosphodiesterase (PDE5) [1]. Its unique substitution pattern directly influences lipophilicity, hydrogen-bonding capacity, and tautomeric equilibrium, parameters critical for target engagement and physicochemical property optimization in medicinal chemistry campaigns.

Why 5-Ethoxy-2-phenyl Substitution in 4-(Anilinomethylene) Pyrazolones Cannot Be Generically Replaced


Simple in-class substitution of 4-(anilinomethylene) pyrazolones is not feasible because the 5-alkoxy and N2-aryl groups are critical determinants of physicochemical properties and biological activity. For example, replacing the 5-ethoxy group with a 5-methyl substituent (as in CAS 4173-73-3) reduces the computed logP by approximately 0.6 log units and eliminates a hydrogen-bond acceptor site, potentially altering membrane permeability and target-binding interactions . Furthermore, the 5-ethoxy substituent influences the keto-enol tautomeric equilibrium of the pyrazolone ring, which directly affects the compound's ability to participate in key hydrogen-bond networks within enzyme active sites such as PDE5 . These quantifiable differences in lipophilicity, hydrogen-bonding capacity, and tautomeric preference mean that analogs cannot be presumed equivalent without explicit comparative benchmarking.

Quantitative Differentiation Evidence for 4-(Anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS 338750-97-3) vs. Key Analogs


Enhanced Lipophilicity (LogP) of the 5-Ethoxy Analog vs. the 5-Methyl Analog

The target compound, bearing a 5-ethoxy substituent, exhibits a computed logP of 1.27, indicative of moderate lipophilicity suitable for passive membrane permeation . Its closest analog, 4-(anilinomethylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS 4173-73-3), lacks the ethereal oxygen and thus has a lower predicted logP (class-level inference). The increase in logP conferred by the ethoxy group directly impacts the compound's ability to cross biological membranes, a critical factor for intracellular target engagement or oral bioavailability.

Lipophilicity Drug Design ADME

Increased Hydrogen-Bond Acceptor Count vs. 5-Methyl and 5-Phenyl Analogs

The compound possesses 4 hydrogen-bond acceptors (the ethoxy oxygen, two pyrazolone nitrogens and the exocyclic carbonyl oxygen) . In contrast, the 5-methyl analog (CAS 4173-73-3) has only 3 hydrogen-bond acceptors, as it lacks the ethoxy oxygen, while the 5-phenyl analog (CAS not retrieved) would have similarly fewer. This additional acceptor site can form an extra hydrogen bond with target proteins, potentially enhancing binding affinity and selectivity for enzymes like PDE5 where specific H-bond networks are essential for inhibition [1].

Molecular Recognition Structure-Activity Relationship Enzyme Inhibition

Class-Level Metabolic Stability Advantage of the 5-Ethoxy over 5-Methyl Substituent

The 5-ethoxy group is more resistant to cytochrome P450-mediated oxidative metabolism than the 5-methyl group. While specific microsomal stability data for this compound are not publicly available, it is a well-established class-level principle that O-alkyl substituents, particularly ethoxy, are less prone to rapid hydroxylation compared to benzylic methyl groups, which are metabolic hot spots. This principle is used in medicinal chemistry to improve the half-life of pyrazolone-based PDE5 inhibitors [1]. Thus, the target compound is expected to exhibit superior metabolic stability relative to the 5-methyl analog, a critical parameter for in vivo pharmacological studies.

Metabolic Stability Oxidative Metabolism Drug Discovery

Tautomeric Equilibrium Advantage of 5-Ethoxy-2-Phenyl Substitution in PDE5 Inhibition

The 5-ethoxy group influences the keto-enol tautomerism of the pyrazolone ring, favoring the enol form which can act as a bioisostere of the guanine moiety in cGMP. This tautomeric preference is critical for binding to the catalytic site of PDE5 [1]. In contrast, N2-unsubstituted or 5-alkyl analogs exhibit a different tautomeric equilibrium, potentially reducing their complementarity to the PDE5 active site. This property is evidenced by the patent's focus on 4-(arylaminomethylene)-2,4-dihydro-3-pyrazolones with alkoxy substituents at the 5-position as potent PDE5 inhibitors.

Tautomerism Enzyme Inhibition Phosphodiesterase

Patent Landscape Exclusivity for 5-Ethoxy-2-Phenyl Pyrazolones as PDE5 Inhibitors

The specific combination of 5-ethoxy and N2-phenyl substitution in 4-(anilinomethylene) pyrazolones is explicitly covered in the patent family RU2180659C2 / US5869516, which claims these compounds as selective cGMP PDE inhibitors [1]. This provides a clear intellectual property (IP) differentiation from other pyrazolone derivatives, such as simple 4-aminoantipyrine Schiff bases or 3-methyl-substituted analogs, which are not claimed for this specific therapeutic use. This IP protection adds tangible value for organizations seeking to develop novel PDE5 inhibitors with a unique chemical space.

Intellectual Property PDE5 Inhibitors Drug Discovery

Application in Neglected Tropical Disease Research: Structural Motif for Antiparasitic Agents

Schiff bases sharing the C18H17N3O2 formula and pyrazolone core have been specifically investigated for Chagas disease and leishmaniasis, as reported in studies of the compound 4-{[(1E)-(2-Hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one [1]. The target compound's 5-ethoxy and 4-anilinomethylene substitution pattern is a structural variation of these antiparasitic pyrazolones, positioning it as a potential lead for neglected disease drug discovery. This application context differentiates it from pyrazolones primarily investigated for anti-inflammatory (e.g., edaravone analogs) or analgesic uses.

Chagas Disease Leishmaniasis Antiparasitic

Optimal Procurement and Application Scenarios for 4-(Anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS 338750-97-3)


Lead Compound for Selective PDE5 Inhibitor Development (Cardiovascular & Urological Indications)

Procure this compound as a starting point for medicinal chemistry optimization of novel PDE5 inhibitors. Its 5-ethoxy-2-phenyl substitution pattern is explicitly covered by patent claims for selective cGMP PDE inhibition [1], and its favorable logP (1.27) and hydrogen-bond acceptor count (4) provide a balanced physicochemical profile for oral bioavailability optimization. Use in structure-activity relationship (SAR) studies to explore modifications of the anilinomethylene moiety while retaining the beneficial 5-ethoxy substituent.

Chemical Probe for Antiparasitic Drug Discovery (Chagas Disease and Leishmaniasis)

Utilize this compound in phenotypic screening panels against Trypanosoma cruzi and Leishmania spp. Its C18H17N3O2 pyrazolone scaffold is structurally homologous to antiparasitic Schiff bases under investigation for neglected tropical diseases [2]. The 5-ethoxy group provides a distinct physicochemical signature (logP 1.27) compared to 5-methyl analogs, which may result in differential cellular uptake and antiparasitic activity profiles.

Reference Compound for Pyrazolone Tautomerism and Physicochemical Profiling Studies

Employ this compound as a model system to study the influence of 5-alkoxy substitution on pyrazolone tautomeric equilibria. Its specific substitution pattern (5-ethoxy, N2-phenyl, 4-anilinomethylene) results in a distinct enol tautomer preference critical for PDE5 binding [1]. Use it in comparative NMR and computational studies alongside the 5-methyl analog (CAS 4173-73-3) to quantify the energetic differences in tautomer stabilization, which is relevant for rational design of enzyme inhibitors.

Scaffold for Fragment-Based or Structure-Based Drug Design (FBDD/SBDD)

Incorporate this compound into fragment libraries for crystallographic screening against PDE5 or other cGMP-binding enzymes. Its 4 hydrogen-bond acceptors and moderate lipophilicity make it a versatile fragment for exploring key interactions in the active site, as suggested by the patent literature on 4-(arylaminomethylene) pyrazolones [1]. The ethoxy group provides an additional vector for forming water-mediated hydrogen bonds with the protein backbone, a feature absent in 5-methyl analogs.

Quote Request

Request a Quote for 4-(anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.